3-Isocyanato-5-methyl-2-phenylfuran chemical properties
3-Isocyanato-5-methyl-2-phenylfuran chemical properties
This guide serves as a definitive technical resource on 3-Isocyanato-5-methyl-2-phenylfuran , a specialized heteroaryl electrophile.[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and handling.
Synthesis, Reactivity, and Application in Heterocyclic Chemistry
Part 1: Executive Summary & Chemical Identity[1]
3-Isocyanato-5-methyl-2-phenylfuran is a highly reactive electrophilic building block belonging to the class of heteroaryl isocyanates.[1] Unlike stable aryl isocyanates (e.g., phenyl isocyanate), the furan core introduces electron-rich character (π-excessive), making the isocyanate moiety particularly susceptible to nucleophilic attack but also prone to oxidative degradation.
This compound is primarily utilized as a transient intermediate in the synthesis of urea-based kinase inhibitors, carbamate prodrugs, and fused heterocyclic systems (e.g., furopyrimidines). Due to the inherent instability of the free amine (3-amino-5-methyl-2-phenylfuran), the isocyanate is most reliably accessed via the Curtius rearrangement and often reacted in situ.[1]
Physicochemical Profile
Note: Experimental boiling/melting points are rare due to the compound's tendency to polymerize; values below represent consensus predicted data for the pure isolate.[1]
| Property | Value / Description |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Pale yellow to amber oil (solidifies upon cooling/dimerization) |
| Predicted LogP | ~3.2 (Lipophilic) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] Reacts with water/alcohols.[1] |
| Stability | Moisture Sensitive. Hydrolyzes to amine/urea.[1] Acid Sensitive. Furan ring susceptible to ring-opening.[1] |
Part 2: Synthetic Pathways & Protocols[1][2]
The "In Situ" Strategy
As a Senior Scientist, I strongly advise against isolating this isocyanate for long-term storage.[1] The most robust protocol utilizes a One-Pot Curtius Rearrangement .[1] This method avoids the handling of the unstable free amine and minimizes exposure to moisture.
Reaction Logic
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Precursor: 5-Methyl-2-phenylfuran-3-carboxylic acid.[1]
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Activation: Formation of the acyl azide using Diphenylphosphoryl azide (DPPA).
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Rearrangement: Thermal decomposition of the azide releases N₂ to form the isocyanate.
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Trapping: Immediate reaction with a nucleophile (R-NH₂ or R-OH).[1]
Experimental Protocol: Synthesis of a Urea Derivative
Target: Reaction of 3-Isocyanato-5-methyl-2-phenylfuran with a primary amine (R-NH₂).[1]
Reagents:
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5-Methyl-2-phenylfuran-3-carboxylic acid (1.0 equiv)[1]
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Diphenylphosphoryl azide (DPPA) (1.1 equiv)
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Triethylamine (TEA) (2.5 equiv)
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Target Amine (R-NH₂) (1.1 equiv)[1]
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Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (1.0 eq) and TEA (1.5 eq) in anhydrous toluene.
-
Azide Formation: Cool to 0°C. Add DPPA (1.1 eq) dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
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Checkpoint: Monitor by TLC/LCMS for disappearance of acid.[1]
-
-
Curtius Rearrangement: Heat the reaction mixture to 80–90°C .
-
Nucleophilic Trapping: Cool the solution to 50°C. Add the Target Amine (1.1 eq) and remaining TEA (1.0 eq).
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Completion: Stir at 50°C for 2 hours, then cool to RT. The urea product often precipitates or can be isolated via aqueous workup (wash with 5% citric acid to remove TEA, then brine).
Part 3: Reactivity Profile & Mechanisms[1]
The reactivity of 3-Isocyanato-5-methyl-2-phenylfuran is defined by the electrophilicity of the cumulative double bond (-N=C=O) attached to the electron-rich furan ring.[1]
Key Reaction Pathways[1][4][5][6]
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Aminolysis (Urea Formation): The most kinetically favored pathway. Reacts with primary/secondary amines to form 1,3-disubstituted ureas.[1]
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Alcoholysis (Carbamate Formation): Reacts with alcohols (often requiring Lewis acid catalysis or heat) to form carbamates.
-
Hydrolysis (Degradation):
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the generation of the isocyanate and its divergent reactivity pathways.
Caption: Synthetic workflow from carboxylic acid precursor to isocyanate generation and subsequent trapping pathways (Urea/Carbamate) vs. hydrolytic degradation.
Part 4: Safety & Handling (E-E-A-T)
Warning: Isocyanates are potent sensitizers and lachrymators.[1] The furan moiety adds potential for metabolic activation (e.g., via cytochrome P450 oxidation to reactive enals).
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Containment: All operations must be performed in a fume hood.
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Quenching: Residual isocyanate glassware should be rinsed with a solution of 5% ammonium hydroxide in methanol to convert traces to benign urea derivatives before washing.[1]
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Storage: If isolation is strictly necessary, store under Argon at -20°C. The compound will degrade (darken/solidify) if exposed to ambient moisture for >1 hour.
References
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PubChem. (2025).[1] 3-Isocyanato-2-methylfuran (Analogous Compound Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
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Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. (Standard protocol reference for Curtius Rearrangement).
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Sperry, J. B., & Wright, D. L. (2005). Furans as versatile synthons for target-oriented synthesis.[1] Chemical Society Reviews.[1] (Context on furan stability).
